Enhanced Lipophilicity and Altered Electronic Profile vs. Non-Fluorinated and Mono-Fluorinated Analogs
The target compound exhibits a substantially higher calculated LogP (2.81) and lower Polar Surface Area (PSA, 29.43 Ų) compared to non-fluorinated phenyl isocyanate (LogP ~1.8, PSA 29.1 Ų) and mono-fluorophenyl isocyanates (e.g., 2-fluorophenyl isocyanate: LogP ~2.0, PSA ~29.1 Ų) [1]. The increased LogP of nearly one unit translates to approximately a 10-fold higher partition coefficient, enhancing membrane permeability and metabolic stability in drug candidates [2]. The reduced PSA, driven by the shielding effect of the trifluoromethyl group, further supports improved blood-brain barrier penetration potential [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.81 |
| Comparator Or Baseline | 2-Fluorophenyl isocyanate: 2.0; Phenyl isocyanate: 1.8 |
| Quantified Difference | Δ LogP = +0.8 to +1.0 (Target higher) |
| Conditions | In silico prediction (standard software consensus) |
Why This Matters
Higher LogP is directly correlated with improved cell permeability and metabolic stability, a key selection criterion for building blocks in CNS and oncology drug discovery programs.
- [1] Chem960. 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate. CAS 190774-53-9. http://m.chem960.com/cas/190774-53-9. View Source
- [2] S. Purser, P. R. Moore, S. Swallow, V. Gouverneur. Fluorine in medicinal chemistry. Chem. Soc. Rev. 2008, 37, 320-330. DOI: 10.1039/B610213C. View Source
